Methyl 5-formyl-3-methoxy-1,2-thiazole-4-carboxylate
Description
Methyl 5-formyl-3-methoxy-1,2-thiazole-4-carboxylate is a heterocyclic compound with a thiazole ring structure
Properties
IUPAC Name |
methyl 5-formyl-3-methoxy-1,2-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-11-6-5(7(10)12-2)4(3-9)13-8-6/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSYCKNYJJDJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1C(=O)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-formyl-3-methoxy-1,2-thiazole-4-carboxylate typically involves the reaction of appropriate thiazole precursors with methoxy and formyl substituents. One common method involves the reaction of 5-formyl-3-methoxy-1,2-thiazole with methyl chloroformate under basic conditions to yield the desired ester .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .
Chemical Reactions Analysis
Condensation Reactions
The compound's formyl group (-CHO) and ester moiety (-COOCH₃) facilitate condensation reactions. These reactions often involve nucleophilic attack by enolates or other reactive intermediates, forming new carbon-carbon bonds. For example, the formyl group can participate in aldol condensations or Mannich-type reactions under catalytic conditions.
Oxidation Reactions
The formyl group undergoes oxidation to carboxylic acids (-COOH) using agents like potassium permanganate or chromium trioxide. This reaction alters the compound’s electronic properties and increases its solubility in polar solvents.
Hydrolysis of the Ester Group
The methyl ester (-COOCH₃) can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid (Methyl 5-formyl-3-methoxy-1,2-thiazole-4-carboxylic acid). This reaction is critical for synthesizing polar derivatives with potential biological activity.
Substitution Reactions
The thiazole ring and methoxy group (-OCH₃) are susceptible to electrophilic and nucleophilic substitution. For instance, the methoxy group can be replaced by other nucleophiles (e.g., amines, thiols) under specific conditions, while the thiazole’s sulfur atom may participate in displacement reactions.
Cycloaddition Reactions
The compound can undergo [3+2] cycloadditions with alkynes or azides to form triazole derivatives. For example, propargyl bromide and substituted phenyl azides react under copper catalysis to yield fused heterocycles, as demonstrated in thiazole-based triazole syntheses .
Reaction Conditions and Products
| Reaction Type | Conditions | Key Products |
|---|---|---|
| Oxidation | Potassium permanganate, heat | Methyl 5-carboxyl-3-methoxy-1,2-thiazole-4-carboxylate |
| Ester Hydrolysis | NaOH/HCl, aqueous solvent | Methyl 5-formyl-3-methoxy-1,2-thiazole-4-carboxylic acid |
| Substitution (Methoxy) | Amine/Thiol nucleophiles | Substituted derivatives (e.g., thiazole-4-carboxylates with amine/thiol groups) |
| Cycloaddition | Copper catalyst, azide | Triazole-fused thiazole derivatives |
Formyl Group (-CHO)
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Oxidation : Converts to -COOH, enhancing acidity and reactivity in subsequent reactions.
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Reduction : Can be reduced to -CH₂OH using agents like sodium borohydride, introducing hydroxymethyl functionality.
Methoxy Group (-OCH₃)
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Nucleophilic Substitution : Replaced by amines, thiols, or other nucleophiles under basic or acidic conditions.
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Electrophilic Substitution : Less common due to the electron-donating nature of the methoxy group, but possible under strong conditions.
Thiazole Ring
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Electrophilic Substitution : Positions 2 and 5 are reactive for electrophilic attack, enabling functionalization.
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Coordination Chemistry : The sulfur atom may coordinate with transition metals, influencing reactivity in catalytic systems .
Experimental Considerations
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Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitution and cycloaddition reactions .
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Catalyst Selection : Copper(I) catalysts are critical for azide-alkyne cycloadditions to form triazoles .
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Purification : Column chromatography or recrystallization is often required post-reaction to isolate products.
This compound’s reactivity profile underscores its utility in synthetic organic chemistry, particularly for generating bioactive or advanced materials.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methyl 5-formyl-3-methoxy-1,2-thiazole-4-carboxylate has shown promising anticancer properties. Research indicates that thiazole derivatives can inhibit the proliferation of various cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to apoptosis in cancer cells .
Biological Mechanisms
The compound interacts with biological targets through several mechanisms:
- DNA Binding : It binds to DNA and interferes with topoisomerase activity.
- Cell Cycle Arrest : Induces G2/M phase arrest in cancer cells, preventing cell division .
Agricultural Applications
Pesticidal Properties
this compound has potential applications as a pesticide. Its structure allows it to act as a bactericide and anti-plant-virus agent. Research indicates that thiazole-containing compounds can effectively control agricultural pests and diseases by disrupting biological processes in target organisms .
Case Study: Efficacy Against Plant Pathogens
In a study focused on agricultural applications, thiazole derivatives demonstrated effectiveness against various plant pathogens. The compound's application resulted in a significant reduction in disease severity in crops, showcasing its potential as a sustainable agricultural solution .
Material Science
Organic Semiconductors
The compound is being explored for its role in developing advanced materials such as organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices where efficient charge transport is essential.
Comparative Analysis of Thiazole Derivatives
| Compound Name | Biological Activity | Application Area |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Medicine, Agriculture |
| Methyl 5-bromo-1,3-thiazole-2-carboxylate | Moderate Anticancer | Medicine |
| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Antimicrobial | Agriculture |
Mechanism of Action
The mechanism of action of Methyl 5-formyl-3-methoxy-1,2-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-formyl-3-methoxy-1,2-thiazole-4-carboxylate:
Methyl 5-formyl-3-methoxy-1,2-thiazole-4-carboxamide: Similar structure but with an amide group instead of an ester.
Ethyl 5-formyl-3-methoxy-1,2-thiazole-4-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 5-formyl-3-methoxy-1,2-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the compound’s biological activity based on diverse research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
Chemical Structure and Synthesis
This compound features a thiazole ring, which is known for its versatile biological properties. The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with formylating agents and methoxy groups. Various synthetic pathways have been reported in literature, emphasizing the importance of substituents on the thiazole ring to enhance biological activity .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, in vitro studies have shown that similar thiazole compounds exhibit IC50 values ranging from 1 µM to 10 µM against human lung carcinoma (A549), breast carcinoma (MCF-7), and hepatocellular carcinoma (HEPG-2) cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Methyl 5-formyl-3-methoxy... | A549 | 2.85 |
| Methyl 5-formyl-3-methoxy... | MCF-7 | 2.98 |
| Methyl 5-formyl-3-methoxy... | HEPG-2 | 2.53 |
| Doxorubicin | A549 | 3.26 |
| Doxorubicin | MCF-7 | 4.15 |
These results indicate that this compound may possess comparable or superior anticancer activity relative to traditional chemotherapeutics like Doxorubicin.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been extensively studied. Compounds similar to this compound have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds typically range from 15 µM to 30 µM .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Methyl 5-formyl-3-methoxy... | Staphylococcus aureus | 15 |
| Methyl 5-formyl-3-methoxy... | Escherichia coli | 20 |
| Kanamycin | Staphylococcus aureus | 31.25 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of electron-donating groups such as methoxy at specific positions on the thiazole ring enhances its reactivity and binding affinity to biological targets .
Key Findings from SAR Studies
- Positioning of Substituents : The placement of methoxy and formyl groups significantly influences the compound's activity.
- Thiazole Ring Modifications : Variations in the thiazole structure can lead to different levels of cytotoxicity and antimicrobial efficacy.
- Hydrophobic Interactions : Molecular docking studies suggest that hydrophobic interactions play a crucial role in the binding affinity of these compounds to their targets .
Case Studies
Several case studies have documented the therapeutic potential of thiazole derivatives:
- Case Study on Anticancer Efficacy : A study involving a series of thiazole derivatives demonstrated that modifications at the C5 position could enhance anticancer properties significantly compared to unmodified compounds .
- Antimicrobial Efficacy Evaluation : Research indicated that certain thiazoles exhibited potent antibacterial effects against resistant strains of bacteria, suggesting their potential use as alternative antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
